1,6-Hexanediol

Plasticizer design Polymer additives Glass transition engineering

1,6-Hexanediol (HDO) is the benchmark diol for medical-grade, hydrolysis-resistant polycarbonate urethanes—retaining mechanical integrity after 3 months at 70°C in phosphate buffer, outperforming polyester alternatives. Its even-carbon C6 spacer yields semi-crystalline domain organization critical for TPU phase separation and modulus. HDO dibenzoate plasticizers provide a Tg 6°C lower than 1,4-butanediol analogs for sub-zero flexibility. As a TPU chain extender, HDO delivers highest elongation and impact resilience among common linear diols. The definitive choice where hydrolytic stability and low-temperature performance are non-negotiable.

Molecular Formula C6H14O2
C6H14O2
HO(CH2)6OH
Molecular Weight 118.17 g/mol
CAS No. 629-11-8
Cat. No. B165255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Hexanediol
CAS629-11-8
Synonyms1,6-hexanediol
hexamethylene glycol
hexamethyleneglycol
Molecular FormulaC6H14O2
C6H14O2
HO(CH2)6OH
Molecular Weight118.17 g/mol
Structural Identifiers
SMILESC(CCCO)CCO
InChIInChI=1S/C6H14O2/c7-5-3-1-2-4-6-8/h7-8H,1-6H2
InChIKeyXXMIOPMDWAUFGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water
Soluble in alcohol;  sparingly soluble in hot ether.
Solubility in water: good

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Hexanediol (CAS 629-11-8) Procurement Guide: Molecular Identity and Industrial Profile


1,6-Hexanediol (hexamethylene glycol, HDO) is a linear α,ω-alkanediol bearing two primary hydroxyl groups at the termini of a six-carbon methylene chain. It is a white waxy solid at ambient temperature (mp 39–42 °C, bp 250 °C) that is freely miscible with water, alcohols, and oxygenated solvents [1]. Industrially, HDO serves as a key monomeric building block for polyester polyols, polycarbonate diols, and as a chain extender in thermoplastic polyurethane elastomers (TPUEs), where the six-carbon spacer imparts a characteristic balance of crystallinity, flexibility, and hydrolytic stability that distinguishes it from shorter-chain and branched diol analogs [2].

Why 1,6-Hexanediol Cannot Be Freely Replaced by 1,4-Butanediol or 1,5-Pentanediol: A Structural Rationale


Linear α,ω-diols differing by only one or two methylene units might superficially appear interchangeable in polyol synthesis or chain extension, yet the parity of the methylene spacer governs the crystalline behavior of the resulting carbonate and ester macromolecules. Polycarbonate glycols derived from even-carbon diols such as 1,6-hexanediol are semi-crystalline with well-defined melting endotherms, whereas those derived from odd-carbon diols such as 1,5-pentanediol are predominantly amorphous [1]. This crystallinity divergence directly impacts hard-segment domain organization, phase separation, and consequently the mechanical modulus, softening temperature, and low-temperature flexibility of the final polyurethane article. Furthermore, 1,6-hexanediol-based polycarbonate diols are uniquely established as the industrial benchmark for medical-grade, hydrolysis-resistant polyurethanes, a position that cannot be replicated by shorter-chain analogs without compromising long-term hydrolytic stability [2].

Quantitative Differentiation Evidence: 1,6-Hexanediol vs. Closest Diol Analogs


Glass Transition Temperature Depression in Dibenzoate Ester Plasticizers: 1,6-Hexanediol vs. 1,4-Butanediol vs. 1,5-Pentanediol

When formulated as dibenzoate esters and evaluated as candidate plasticizers in poly(vinyl chloride) matrices, 1,6-hexanediol dibenzoate (1,6-HDO DB) produces a significantly lower glass transition temperature than either 1,4-butanediol dibenzoate (1,4-BDO DB) or 1,5-pentanediol dibenzoate (1,5-PDO DB), indicating superior plasticizing efficiency at comparable molar loading [1]. The 6.0 °C Tg depression relative to the four-carbon analog translates to a meaningfully broader low-temperature service window for finished flexible articles.

Plasticizer design Polymer additives Glass transition engineering

Hydrolytic Stability of 1,6-Hexanediol-Based Polycarbonate Urethanes: Quantitative Resistance Benchmarking Against Ester-Based Analogs

Poly(carbonate-urethane) elastomers synthesized from 1,6-hexanediol-based oligocarbonate diols exhibit exceptional resistance to hydrolytic degradation compared to polyester-based polyurethanes. In a controlled 3-month immersion study at 70 °C in phosphate-buffered saline (pH 7.4), 1,6-hexanediol polycarbonate urethanes showed no statistically significant change in sample weight or mechanical properties (tensile stress at break, elongation), and SEM imaging revealed no surface erosion or pitting [1]. This performance is explicitly contrasted in patent literature, which states that the hydrolysis resistance of 1,6-HDO-based polycarbonate urethanes 'exceeds that of analogous compounds made from polyadipate polyols by far' [2].

Medical-grade polyurethanes Hydrolytic degradation Polycarbonate diol stability

Elongation at Break and Impact Resilience in Polyester Thermoplastic Polyurethane Elastomers: 1,6-Hexanediol vs. 1,4-Butanediol Chain Extenders

In a systematic study of polyester-based TPUEs employing four different chain extenders (1,4-butanediol [BDO], 1,6-hexanediol [HDO], neopentyl glycol [NPG], and 2-methyl-1,3-propanediol [MPO]), HDO-based formulations yielded the highest elongation at break and the highest impact resilience among all tested compositions, while BDO-based TPUEs exhibited the highest tensile strength, tear strength, and Shore A hardness [1]. This pattern—higher ductility and resilience for HDO at the expense of ultimate tensile strength—is consistent with the longer methylene spacer reducing esteric density and hydrogen bonding within the hard segment domains. The effect is further corroborated by independent glycol-based glycolysis studies where polyurethane mean hardness decreased but rebound resilience increased monotonically with increasing glycol chain length from ethylene glycol through 1,6-hexanediol [2].

Thermoplastic polyurethane elastomer Chain extender selection Flexural performance

Crystallization Thermodynamics: Succinate Polyester Diols — 1,6-Hexanediol vs. 1,4-Butanediol at Equivalent Molecular Weight

At 2000 Da Mn, polyester polyols derived from succinic acid (SA) and 1,6-hexanediol (SA HDO) exhibit a crystallization driving force (Gibbs free energy of crystallization, ΔGc) that is approximately 5-fold greater than that of the adipic acid/1,4-butanediol (AA BDO) reference system at equivalent crystallization half-life (t₁/₂). By comparison, the SA BDO system displays a 10-fold greater Keq [1]. This rank order—SA BDO ≫ SA HDO > AA BDO ≈ AA HDO—demonstrates that 1,6-hexanediol, when paired with succinic acid, provides a tunable intermediate crystallization driving force that avoids the extreme supercooling of SA BDO while still offering substantially greater crystallizability than adipate-based systems. Additionally, increasing the diol chain length from four to six carbons significantly steepens the temperature dependence of ΔGc for SA-based PESPs, a structural effect not observed with adipic acid systems where BDO and HDO PESPs exhibit equivalent Keq [1].

Bio-based polyester polyol Crystallization kinetics Succinic acid polyols

Crystallinity Partitioning in Polycarbonate Glycols: Even-Carbon 1,6-Hexanediol vs. Odd-Carbon 1,5-Pentanediol

Wide-angle X-ray diffraction (WAXD) and differential scanning calorimetry (DSC) of a homologous series of polycarbonate glycols synthesized from ethylene carbonate and C3–C10 α,ω-diols reveals a parity-dependent crystallinity rule: PC-glycols derived from even-numbered diols (including 1,6-hexanediol, coded 6002) exhibit sharp crystalline WAXD peaks and clear melting endotherms in DSC, whereas those derived from odd-numbered diols (1,5-pentanediol, coded 5002) display only weak or absent WAXD crystalline reflections and no detectable melting peak [1]. This even-odd effect is a direct consequence of the methylene-unit packing geometry in the polycarbonate backbone and constitutes a structurally deterministic differentiation that cannot be circumvented by blending or minor formulation adjustments. Industrial patent disclosures further confirm that polycarbonate diols based exclusively on 1,6-hexanediol are crystalline solids at ordinary temperatures, a property that imparts elevated shear modulus at low temperatures in the derived polyurethanes [2].

Polycarbonate diol crystallinity Soft segment design Low-temperature flexibility

Targeted Procurement Scenarios for 1,6-Hexanediol Based on Quantified Differentiation Evidence


Medical-Grade Polycarbonate Urethane Elastomers Requiring Long-Term Hydrolytic Stability

In implantable biomedical devices such as cardiac pacing leads, vascular grafts, and catheter materials where the polymer is continuously exposed to physiological fluids at 37 °C for years, 1,6-hexanediol is the diol of choice for synthesizing the oligocarbonate soft segment. The documented absence of significant weight loss or mechanical property deterioration after 3 months at 70 °C in phosphate buffer (an accelerated aging condition) provides procurement justification for selecting 1,6-HDO-based polycarbonate diols over polyester-based alternatives, which are known to undergo progressive hydrolytic chain scission [1]. This performance advantage is explicitly acknowledged in industrial patent literature as the primary reason 1,6-hexanediol dominates the medical polycarbonate urethane market .

Low-Temperature Flexible PVC Compounds Using Dibenzoate Ester Plasticizers

For flexible PVC formulations intended for cold-climate cable jacketing, automotive under-hood wiring, or refrigeration seal applications, 1,6-hexanediol dibenzoate provides a glass transition temperature that is 6.0 °C lower than the 1,4-butanediol dibenzoate analog (−3.5 °C vs. +2.5 °C) [1]. This Tg differential directly correlates with retained flexibility and impact resistance at sub-zero operating temperatures, making 1,6-HDO the preferred diol feedstock for plasticizer synthesis when low-temperature performance is a decisive procurement criterion.

High-Flex, High-Resilience Thermoplastic Polyurethane Elastomers for Dynamic Applications

In TPU formulations for footwear midsoles, conveyor belting, and vibration-damping components where repeated flexural cycling demands high elongation at break and superior energy return, 1,6-hexanediol as a chain extender yields the highest impact resilience and elongation among commonly used linear diol extenders (BDO, HDO, NPG, MPO) [1]. When maximum ductility and fatigue resistance take precedence over peak tensile strength, procurement specifications should prioritize HDO over the more commonly used but stiffer BDO chain extender.

Bio-Based Succinate Polyester Polyols with Controlled Intermediate Crystallization Rate

For formulators developing bio-sourced polyester polyols from succinic acid for reactive polyurethane hot-melt adhesives, coatings, or cast elastomers, 1,6-hexanediol provides a crystallization driving force (Keq) that is approximately half that of the excessively crystalline 1,4-butanediol/succinate system (5× vs. 10× AA BDO reference) [1]. This intermediate crystallizability facilitates practical melt handling and substrate wetting during application, while still delivering sufficient green strength upon cooling—a processing window that the more aggressively crystallizing SA BDO system may not afford.

Technical Documentation Hub

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